molecular formula C22H28O4 B5105045 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

Cat. No. B5105045
M. Wt: 356.5 g/mol
InChI Key: MOIPQMGHBAZFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as ADMET, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ADMET is a complex organic molecule that has a unique structure, making it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease pathways. 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to inhibit the activity of various kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can disrupt the signaling pathways that lead to the development and progression of various diseases.
Biochemical and Physiological Effects:
4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have anticancer, anti-inflammatory, and antidiabetic effects. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop materials with high strength, flexibility, and thermal stability. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize polymers with improved mechanical properties and biocompatibility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its unique structure, which allows for the synthesis of new materials and polymers with improved properties. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, making it a promising candidate for medicinal chemistry research. However, one of the limitations of using 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its complex synthesis method, which requires various reagents and conditions. Additionally, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene can be expensive to synthesize, making it difficult to scale up for industrial applications.

Future Directions

There are several future directions for 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene research, including the development of new synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its potential as a biomaterial. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential applications in various scientific fields. Overall, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is a promising compound with significant potential for various research applications.

Synthesis Methods

The synthesis of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene involves a multi-step process that requires various reagents and conditions. The most common method for synthesizing 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene is through the use of palladium-catalyzed cross-coupling reactions. This method involves the reaction of a palladium catalyst with a halogenated aromatic compound and an allylboronate reagent. The reaction leads to the formation of 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene, which can be purified using various chromatography techniques.

Scientific Research Applications

4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been extensively studied in various scientific fields, including medicinal chemistry, material science, and polymer science. In medicinal chemistry, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In material science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to develop new materials with unique properties, such as high strength and flexibility. In polymer science, 4-allyl-1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene has been used to synthesize new polymers with improved properties, such as thermal stability and mechanical strength.

properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)18(3)15-20/h5,7-10,15-16H,1,6,11-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPQMGHBAZFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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